2'-Pentyloxyacetophenone

説明

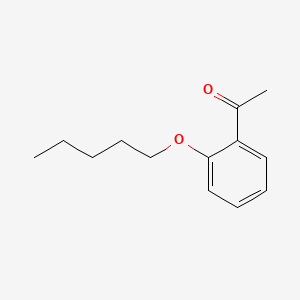

2'-Pentyloxyacetophenone (IUPAC: 1-[2-hydroxy-4-(pentyloxy)phenyl]ethanone, CAS 101002-29-3) is a substituted acetophenone derivative characterized by a hydroxy group at the 2-position and a pentyloxy (-O-C₅H₁₁) substituent at the 4-position of the aromatic ring (Figure 1). Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol. This compound is synthesized via nucleophilic substitution reactions, typically involving alkylation of hydroxyacetophenone precursors under basic conditions .

特性

CAS番号 |

7191-39-1 |

|---|---|

分子式 |

C13H18O2 |

分子量 |

206.28 g/mol |

IUPAC名 |

1-(2-pentoxyphenyl)ethanone |

InChI |

InChI=1S/C13H18O2/c1-3-4-7-10-15-13-9-6-5-8-12(13)11(2)14/h5-6,8-9H,3-4,7,10H2,1-2H3 |

InChIキー |

DHDSALKEOLDSSE-UHFFFAOYSA-N |

SMILES |

CCCCCOC1=CC=CC=C1C(=O)C |

正規SMILES |

CCCCCOC1=CC=CC=C1C(=O)C |

他のCAS番号 |

7191-39-1 |

製品の起源 |

United States |

類似化合物との比較

Key Properties :

- Solubility: Moderate in polar organic solvents (e.g., ethanol, acetone) due to the hydroxy and ether functionalities.

- Applications : Used in organic synthesis as an intermediate for pharmaceuticals, fragrances, and agrochemicals. Its lipophilic pentyloxy chain enhances membrane permeability in drug candidates .

Comparative Analysis with Structural Analogues

Structural and Physical Properties

The table below compares 2'-pentyloxyacetophenone with structurally related acetophenone derivatives:

Key Observations :

- Substituent Effects: The pentyloxy group in this compound increases lipophilicity compared to methoxy (2'-methoxyacetophenone) or phenoxy (2'-phenoxyacetophenone) derivatives, influencing solubility and bioavailability .

- Fluorinated Analogues: Introduction of fluorine (e.g., 2'-fluoro-4'-pentyloxyacetophenone) enhances metabolic stability and binding affinity in drug design .

Reactivity Trends :

- The hydroxy group in this compound enables further functionalization (e.g., esterification, glycosylation), while the ether linkage (pentyloxy) resists hydrolysis under mild conditions .

- Methoxy and phenoxy derivatives exhibit faster oxidative degradation due to weaker C-O bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。